{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate
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Overview
Description
{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate is a chemical compound with the molecular formula C5H14Cl2N4OS. It is characterized by the presence of a triazole ring, a thioether linkage, and an amine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate typically involves the reaction of 3-methyl-1H-1,2,4-triazole-5-thiol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the triazole ring or the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thioether linkage.
Reduction: Reduced forms of the triazole ring or amine group.
Substitution: Substituted amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a ligand in the study of enzyme interactions and protein binding. Its ability to form stable complexes with metal ions makes it valuable in bioinorganic chemistry.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its antimicrobial and anticancer activities, owing to its ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. It is also used in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of {2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate involves its interaction with specific molecular targets. The triazole ring and thioether linkage allow it to bind to metal ions and enzymes, modulating their activity. This binding can lead to the inhibition of enzyme function or the stabilization of protein structures, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar chemical properties.
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound with similar uses.
Uniqueness
What sets {2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate apart is its unique combination of a triazole ring, thioether linkage, and amine group. This combination provides a versatile platform for various chemical modifications and applications, making it a valuable compound in multiple fields of research and industry.
Properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanamine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S.2ClH.H2O/c1-4-7-5(9-8-4)10-3-2-6;;;/h2-3,6H2,1H3,(H,7,8,9);2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKSVLFZXKWSPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCCN.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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